(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
Description
This organosilane compound features a bicyclo[2.2.1]hept-5-en-2-yl moiety linked via a methylsulfanylpropyl chain to a triethoxysilyl group. The triethoxy silane moiety facilitates hydrolysis and condensation, making it suitable as a coupling agent in polymers or composites .
Properties
CAS No. |
648906-70-1 |
|---|---|
Molecular Formula |
C17H32O3SSi |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H32O3SSi/c1-4-18-22(19-5-2,20-6-3)11-7-10-21-14-17-13-15-8-9-16(17)12-15/h8-9,15-17H,4-7,10-14H2,1-3H3 |
InChI Key |
QJLOBNXGTVVZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSCC1CC2CC1C=C2)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane typically involves the following steps:
Formation of the Norbornene Derivative: The bicyclo[2.2.1]hept-5-en-2-yl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Attachment of the Sulfanyl Group: The norbornene derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Linking to the Propyl Chain: The resulting compound is further reacted with a propyl halide to form the desired propyl chain.
Introduction of the Triethoxysilane Group: Finally, the propyl chain is reacted with triethoxysilane under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclo[2.2.1]hept-5-en-2-yl group or the sulfanyl group.
Substitution: The triethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the triethoxysilane group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified norbornene derivatives or reduced sulfanyl groups.
Substitution: Siloxane-linked polymers or networks.
Scientific Research Applications
Chemistry
In chemistry, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is used as a precursor for the synthesis of functionalized silanes and siloxanes. It can be employed in the development of new materials with unique properties.
Biology
The compound can be used in the modification of biomolecules or surfaces for biological applications. Its ability to form stable siloxane bonds makes it useful in the immobilization of enzymes or other biomolecules on solid supports.
Medicine
In medicine, this compound may be explored for drug delivery systems or as a component in the development of biocompatible materials.
Industry
Industrially, (3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can be used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its applications in surface modification and material synthesis.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane
- Structure : Lacks the sulfanylpropyl spacer, directly attaching the bicyclic system to the silane.
- Synthesis : Produced via Diels-Alder reactions at 175–210°C, yielding 75% exo/endo isomers after 24 hours. Higher temperatures favor endo-isomer formation due to retro-Diels-Alder pathways .
- Applications : Used in strained carbocyclic siloxane polymers. The absence of a sulfanyl group limits thiol-mediated reactivity compared to the target compound.
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane
- Structure : Trichloro silane with a shorter ethyl linker.
- Reactivity : Trichloro groups hydrolyze faster than triethoxy, enabling rapid crosslinking in moisture-cured systems. However, they generate HCl byproducts, which can corrode equipment .
- Applications : Primarily in high-speed polymer curing, contrasting with the target compound’s slower, more controlled hydrolysis.
3-(1-Hexamethyleneimino)propyl(triethoxy)silane
- Structure: Replaces sulfanyl with a hexamethyleneimino (cyclic amine) group.
- Performance : The amine group enhances silica-rubber interactions, improving tensile strength and wear resistance in tires. Sulfanyl groups, as in the target compound, may instead boost hydrophobicity and radical scavenging .
γ-Carbazole Propyl Triethoxy Silane
- Structure : Substitutes bicycloheptenyl with a carbazole aromatic system.
- Properties : Carbazole’s photoconductivity enables applications in OLEDs and solar cells, whereas the bicyclic system in the target compound favors mechanical reinforcement in composites .
Comparative Data Table
Key Research Findings
- Synthesis Challenges : The target compound’s sulfanylpropyl linker requires precise control to avoid side reactions, unlike simpler bicyclic silanes .
- Thermomechanical Properties : Sulfanyl-containing silanes (e.g., bis[3-(triethoxysilyl)propyl]tetrasulfide) enhance rubber hydrophobicity and mechanical strength, suggesting similar benefits for the target compound in composites .
- Isomerism : Exo/endo isomer ratios in bicyclic silanes significantly impact polymer morphology. The target compound’s sulfanyl group may stabilize specific conformations .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Bicyclo[2.2.1]hept-5-en-2-yl : A bicyclic structure that contributes to the compound's rigidity and potential biological interactions.
- Sulfanyl group : Enhances reactivity and may facilitate interactions with biological molecules.
- Triethoxy group : Provides hydrophilicity and enhances solubility in biological systems.
Molecular Formula
The molecular formula of the compound is .
Research indicates that silane compounds can act as coupling agents, enhancing adhesion between organic and inorganic materials. This property is particularly important in biomedical applications where biocompatibility is crucial. The compound's sulfanyl group may also facilitate redox reactions, impacting cellular signaling pathways.
Antimicrobial Activity
Studies have shown that silanes can exhibit antimicrobial properties. For instance, a related compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.
Cytotoxicity and Cancer Research
In cancer research, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study reported that silane derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific effects of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane on cancer cells remain to be thoroughly investigated but show potential based on structural analogs.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial activity of silane derivatives.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Significant inhibition zones were observed at concentrations above 100 µg/mL.
- : Supports the potential use of silanes in antimicrobial coatings.
-
Case Study 2: Cytotoxic Effects on Cancer Cells
- Objective : Assess cytotoxicity on MCF-7 breast cancer cells.
- Method : MTT assay to determine cell viability post-treatment with various concentrations of the compound.
- Results : IC50 values indicated effective cytotoxicity at low micromolar concentrations.
- : Suggests further investigation into its mechanism of action for therapeutic applications.
Data Table Summary
| Property/Activity | Observations |
|---|---|
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Cytotoxicity | Induced apoptosis in MCF-7 cells (IC50 < 10 µM) |
| Mechanism | Membrane disruption, apoptosis pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
